
4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
The synthesis of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydroquinoline and phenyl acetate derivatives.
Reaction Conditions: The reaction is carried out under controlled conditions using a suitable catalyst. Commonly used catalysts include Lewis acids such as zinc bromide (ZnBr2) or palladium(II) acetate.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .
Chemical Reactions Analysis
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted quinoline derivatives
Scientific Research Applications
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is studied for its potential use in the development of new therapeutic agents for the treatment of diseases such as cancer and viral infections.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]PHENYL ACETATE can be compared with other similar compounds such as:
4-(3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL)PHENYL METHYL ETHER: This compound has a similar structure but differs in the functional group attached to the phenyl ring.
4-Hydroxy-2-quinolones: These compounds share the quinoline core structure but have different substituents, leading to variations in their biological activities and applications .
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C18H17NO3/c1-13(20)22-16-10-8-15(9-11-16)18(21)19-12-4-6-14-5-2-3-7-17(14)19/h2-3,5,7-11H,4,6,12H2,1H3 |
InChI Key |
ZVJVFOPIJNWPMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


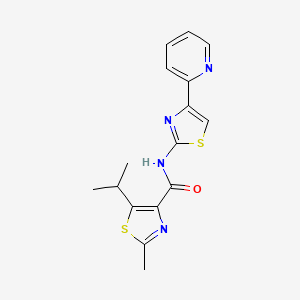
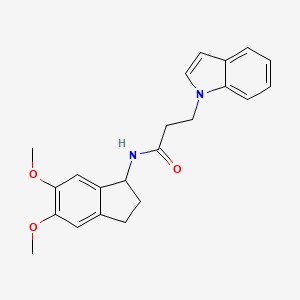
![N-(6-methoxypyridin-3-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11018589.png)
![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(1H-tetrazol-1-yl)benzamide](/img/structure/B11018600.png)
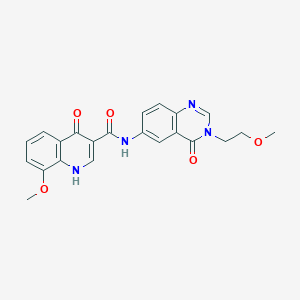
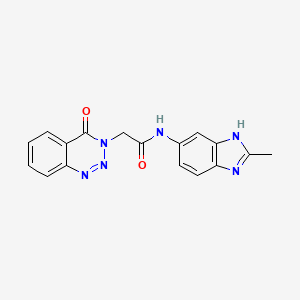
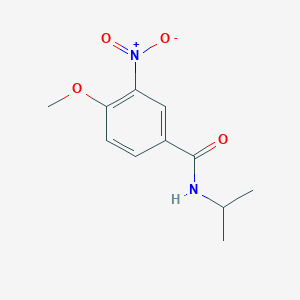
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-4-methoxybenzamide](/img/structure/B11018623.png)
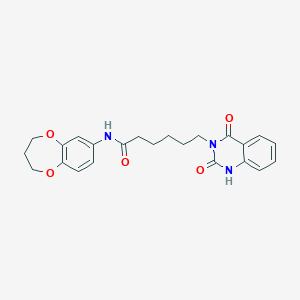
![2-(3-methoxyphenyl)-4-methyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11018633.png)
![(2R)-{[(4-chloro-1H-indol-1-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11018639.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-nitrobenzyl)sulfanyl]acetamide](/img/structure/B11018647.png)
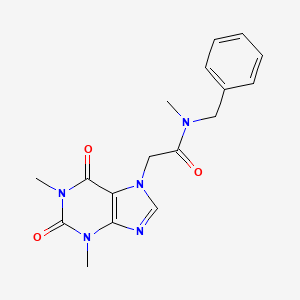
![Methyl 2-({[1-(furan-2-ylmethyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11018657.png)
